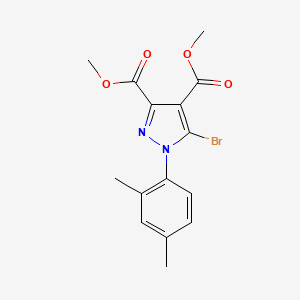![molecular formula C17H10N2O2 B12041332 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione CAS No. 10351-61-8](/img/structure/B12041332.png)
2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1H-Pyrrolo[3,4-b]chinolin-1,3(2H)-dion ist eine heterocyclische Verbindung, die in den Bereichen der medizinischen Chemie und organischen Synthese Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre kondensierte Pyrrolochinolin-Struktur aus, die einzigartige chemische und biologische Eigenschaften verleiht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ein prägnantes und flexibles Protokoll zur Synthese strukturell diverser 2-Phenyl-1H-Pyrrolo[3,4-b]chinolin-1,3(2H)-dione beinhaltet eine einstufige schrittweise Synthese. Dieses Verfahren nutzt den aliphatischen Alkoholhydroxyl als dirigierende Gruppe und fördert sequentielle Transformationen zur Bildung funktionalisierter Aminomaleimide, gefolgt von I2-oxidierten Tandem-Annellierungen. Dieser Weg beinhaltet die Bildung mehrerer neuer chemischer Bindungen (C=N, 2C−N, C−C) unter milden Bedingungen .
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für 2-Phenyl-1H-Pyrrolo[3,4-b]chinolin-1,3(2H)-dion nicht umfassend dokumentiert sind, bietet das oben erwähnte einstufige schrittweise Syntheseverfahren einen skalierbaren und effizienten Ansatz, der für industrielle Anwendungen angepasst werden könnte.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Phenyl-1H-Pyrrolo[3,4-b]chinolin-1,3(2H)-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Verwendet Oxidationsmittel wie I2 zur Bildung von Chinolin-kondensierten Heterocyclen.
Reduktion: Kann unter bestimmten Bedingungen reduziert werden, um Dihydroderivate zu bilden.
Substitution: Funktionelle Gruppen können an verschiedenen Positionen am Chinolinring eingeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: I2 wird üblicherweise als Oxidationsmittel verwendet.
Reduktion: Hydrierkatalysatoren wie Palladium auf Kohlenstoff (Pd/C) können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen funktionalisierte Chinolinderivate, Dihydrochinolinverbindungen und verschiedene substituierte Chinolin-Analoga.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1H-Pyrrolo[3,4-b]chinolin-1,3(2H)-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexe heterocyclische Verbindungen zu erzeugen.
Wirkmechanismus
Der Wirkmechanismus von 2-Phenyl-1H-Pyrrolo[3,4-b]chinolin-1,3(2H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen:
Antileishmanien-Aktivität: Die Verbindung zeigt Antileishmanien-Aktivität, indem sie das Wachstum von Leishmanien-Parasiten hemmt, möglicherweise durch Interferenz mit parasitespezifischen Enzymen oder Signalwegen.
Antitumor-Aktivität: Es hemmt die FGFR-Signalwege, die eine entscheidende Rolle beim Tumorwachstum und der Proliferation spielen.
Wirkmechanismus
The mechanism of action of 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Antileishmanial Activity: The compound exhibits antileishmanial activity by inhibiting the growth of Leishmania parasites, possibly through interference with parasite-specific enzymes or pathways.
Anticancer Activity: It inhibits FGFR signaling pathways, which play a crucial role in tumor growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3-Dihydro-1H-Pyrrolo[3,4-b]chinolin-1-on: Zeigt eine ähnliche Antileishmanien-Aktivität.
1H-Pyrrolo[2,3-b]pyridin-Derivate: Potente Inhibitoren von FGFRs, die Antitumor-Aktivität zeigen.
Einzigartigkeit
2-Phenyl-1H-Pyrrolo[3,4-b]chinolin-1,3(2H)-dion ist aufgrund seiner spezifischen Strukturmerkmale und der Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen, einzigartig.
Eigenschaften
CAS-Nummer |
10351-61-8 |
|---|---|
Molekularformel |
C17H10N2O2 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2-phenylpyrrolo[3,4-b]quinoline-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-10-11-6-4-5-9-14(11)18-15(13)17(21)19(16)12-7-2-1-3-8-12/h1-10H |
InChI-Schlüssel |
FAUZSGHBIFXNQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12041259.png)
![7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one](/img/structure/B12041263.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12041278.png)
![4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041284.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12041285.png)
![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione](/img/structure/B12041300.png)

![(5Z)-3-Cyclopentyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041312.png)
![N-(2-Bromo-4-methylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041324.png)

![N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B12041328.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)
